Methyl 5-oxohexacosanoate
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Overview
Description
Methyl 5-oxohexacosanoate: is an organic compound with the molecular formula C27H52O3This compound is part of the fatty acid methyl esters (FAME) category and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxohexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxohexacosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hexacosanoic acid.
Reduction: Methyl 5-hydroxyhexacosanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-oxohexacosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fatty acid methyl esters.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of methyl 5-oxohexacosanoate involves its interaction with cellular lipid pathways. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Methyl hexacosanoate: A similar compound with a saturated carbon chain, lacking the keto group.
Methyl 25-oxohexacosanoate: Another derivative with the keto group located at a different position on the carbon chain.
Uniqueness: Methyl 5-oxohexacosanoate is unique due to the presence of the keto group at the 5th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63389-39-9 |
---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 5-oxohexacosanoate |
InChI |
InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(28)24-22-25-27(29)30-2/h3-25H2,1-2H3 |
InChI Key |
RGEMHBZOPUAOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
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